molecular formula C20H21ClN4O2 B6436702 3-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one CAS No. 2549066-56-8

3-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

Cat. No. B6436702
CAS RN: 2549066-56-8
M. Wt: 384.9 g/mol
InChI Key: LOHCTQWMGBUMGG-UHFFFAOYSA-N
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Description

The compound is also known as PF-06815345 . It is a liver-targeted, orally available prodrug, which is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Chemical Reactions Analysis

The compound is a prodrug, which means it is metabolized in the body to produce its active form . The active form selectively inhibits PCSK9 protein synthesis .

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme activity regulation, and cellular metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise cellular responses. It’s likely that the compound could induce changes in cellular activity, gene expression, or signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific experimental data, it’s challenging to predict how these factors might impact the compound’s activity .

properties

IUPAC Name

3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-27-15-2-3-16-18(10-15)23-13-25(20(16)26)12-14-5-8-24(9-6-14)19-4-7-22-11-17(19)21/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHCTQWMGBUMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one

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